Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate
Description
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate is a multifunctional carbamate derivative characterized by a tert-butyl carbamate core, benzyl groups, and a branched ethoxy-phenoxy-ethyl chain. The compound features two benzyl moieties and a phenoxy linker, contributing to its steric bulk and aromaticity. Such structures are often employed in medicinal chemistry as intermediates for protecting amines or constructing peptide-like frameworks . Its synthesis likely involves sequential alkylation, carbamate formation, and coupling reactions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O6/c1-33(2,3)41-31(37)35(25-27-15-9-7-10-16-27)21-23-39-29-19-13-14-20-30(29)40-24-22-36(32(38)42-34(4,5)6)26-28-17-11-8-12-18-28/h7-20H,21-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMNKWIKXJKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301101034 | |
| Record name | Carbamic acid, N-[2-[2-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]ethoxy]phenoxy]ethyl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301101034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-05-9 | |
| Record name | Carbamic acid, N-[2-[2-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]ethoxy]phenoxy]ethyl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[2-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]ethoxy]phenoxy]ethyl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301101034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate typically involves multiple steps, including protection and deprotection of functional groups, and coupling reactions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the benzyl and ethoxyphenoxy groups .
Protection of Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to form a Boc-protected amine.
Coupling Reactions: The Boc-protected amine is then coupled with benzyl halides and ethoxyphenoxy intermediates under basic conditions.
Deprotection: The final step involves deprotecting the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate (CAS 1803593-61-4) : Substitutes benzyl with a chloroethoxyethyl chain, reducing steric bulk but introducing electrophilic reactivity at the chlorine site .
- tert-butyl N-(2-hydroxyethyl)carbamate: Features a hydroxyl group, increasing polarity and hydrogen-bonding capacity compared to the target’s ethoxy-phenoxy chain .
Amino-Functionalized Analogs
- tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate (CAS 60350-17-6): Incorporates a primary amine, enabling conjugation or salt formation, unlike the target’s benzyl-protected amino group .
Heterocyclic and Bulky Derivatives
- tert-butyl (2-(4-ethynylphenyl)-2-methylpropyl)carbamate (65) : Contains an ethynylphenyl group, enabling click chemistry applications, unlike the target’s benzyl-ethoxy motifs .
- tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate : Integrates a methylsulfanyl-oxadiazole heterocycle, imparting unique electronic effects and metabolic stability .
Physicochemical and Reactivity Profiles
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Stability : The tert-butyl carbamate group in the target compound offers stability under basic and neutral conditions but cleaves under acidic hydrolysis (e.g., trifluoroacetic acid) .
- Synthetic Challenges: The target’s branched ethoxy-phenoxy chain may require meticulous stepwise coupling to avoid side reactions, as seen in ’s ethoxyvinyl synthesis .
Biological Activity
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate, a complex organic compound, has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This complex structure features multiple functional groups that may contribute to its biological activity.
Research indicates that this compound may act as an integrin agonist , enhancing cell adhesion through integrin binding. Integrins are critical for various cellular processes, including migration, proliferation, and survival. The agonistic properties of this compound suggest it could have applications in enhancing tissue repair and regeneration by promoting cell adhesion to extracellular matrices .
1. Antiviral Properties
Recent studies have explored the antiviral potential of this compound. It has been shown to exhibit activity against certain viral strains by interfering with viral replication mechanisms. The specific pathways involved are still under investigation, but preliminary results indicate that it may inhibit viral entry or replication within host cells .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic factors .
3. Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzyl and carbamate groups significantly influence biological activity. For instance, variations in the alkyl side chains have been linked to enhanced potency against specific cancer cell lines, while alterations in the phenoxy group have shown a correlation with increased integrin binding affinity .
Q & A
Q. What are the key considerations for optimizing the synthesis of this carbamate derivative?
The synthesis typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amide or carbamate bonds. For example, tert-butyl carbamate derivatives are synthesized via condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids under mild conditions . A critical factor is controlling reaction stoichiometry and temperature to minimize side products. Table 1: Common Reagents and Conditions
| Reagent | Role | Optimal Conditions |
|---|---|---|
| EDCI | Coupling agent | 0–5°C, anhydrous DMF |
| HOBt | Activator | RT, 12–24 h reaction time |
| DIPEA | Base | 2–3 equivalents |
Q. How can researchers characterize the molecular structure and purity of this compound?
Advanced techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., benzyl groups at δ 4.3–4.5 ppm for CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., C₃₄H₄₁N₃O₇ would show [M+H]⁺ at 628.2972) .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What safety protocols are essential when handling this compound?
- Use flame-retardant lab coats and chemical-resistant gloves (e.g., nitrile) .
- Ensure fume hood ventilation due to potential respiratory irritants .
- Avoid aqueous drains; collect waste in halogen-resistant containers .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivatives of this carbamate?
Tools like COMSOL Multiphysics integrate quantum chemical calculations (e.g., DFT) to simulate reaction mechanisms. For example, ICReDD uses reaction path searches to identify intermediates in carbamate formation, reducing experimental trial-and-error . Machine learning models trained on PubChem data (e.g., InChI descriptors) can predict optimal solvents or catalysts .
Q. What strategies resolve contradictions in diastereoselectivity during synthesis?
- Chiral Auxiliaries : Use tert-butyl carbamates with stereogenic centers to guide intramolecular α-amidoalkylation, achieving >90% diastereomeric excess .
- Solvent Screening : Polar aprotic solvents (e.g., DCM) favor specific transition states. Empirical studies using Design of Experiments (DoE) can statistically isolate critical factors .
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?
- Cross-Validation : Compare X-ray diffraction data (e.g., hydrogen bonding in crystal lattices ) with NMR coupling constants.
- Dynamic NMR : Resolve conformational equilibria in solution that may differ from solid-state structures .
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| H-bond Length | 2.89 Å | |
| R-factor | 0.042 |
Q. What methodologies validate the compound’s stability under varying pH conditions?
- Forced Degradation Studies : Expose the compound to HCl (pH 1–2) and NaOH (pH 12–13) at 40°C for 24 h. Monitor degradation via LC-MS to identify hydrolytic cleavage sites (e.g., tert-butyloxycarbonyl (Boc) group removal) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
